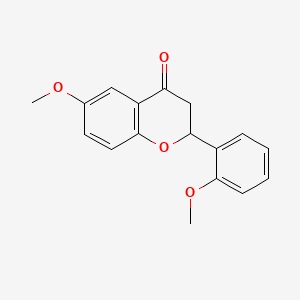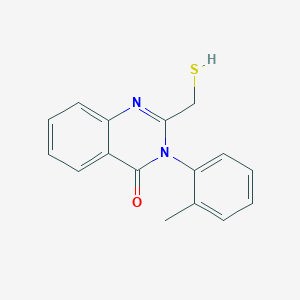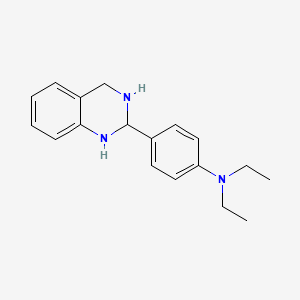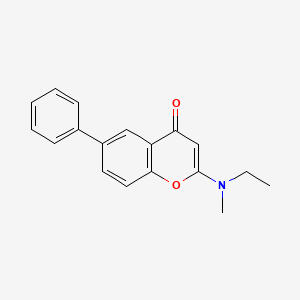![molecular formula C16H12N2O3 B11842455 6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)
6-Nitrospiro[chroman-2,2'-indole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitrospiro[chroman-2,2’-indole] is a photochromic compound that belongs to the spiropyran family. These compounds are known for their ability to undergo reversible transformations between two isomeric forms upon exposure to light. The unique structure of 6-Nitrospiro[chroman-2,2’-indole] allows it to exhibit significant changes in its physical and chemical properties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrospiro[chroman-2,2’-indole] typically involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with salicylaldehyde derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired spiropyran structure . The process involves several steps, including the formation of an intermediate compound, which is then cyclized to produce the final product.
Industrial Production Methods
Industrial production of 6-Nitrospiro[chroman-2,2’-indole] involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity of the compound. This typically involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Nitrospiro[chroman-2,2’-indole] undergoes various chemical reactions, including:
Photoisomerization: This is the primary reaction where the compound switches between its spiropyran and merocyanine forms upon exposure to ultraviolet light.
Thermal Reactions: The compound can revert to its original form through thermal annealing.
Substitution Reactions: The nitro group in the compound can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Ultraviolet Light: Used for inducing photoisomerization.
Heat: Applied for thermal reactions to revert the compound to its original form.
Nucleophiles: Used in substitution reactions involving the nitro group.
Major Products Formed
Merocyanine Form: Formed during photoisomerization.
Original Spiropyran Form: Reformed during thermal reactions.
Aplicaciones Científicas De Investigación
6-Nitrospiro[chroman-2,2’-indole] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Nitrospiro[chroman-2,2’-indole] involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound switches from its spiropyran form to its merocyanine form. This transformation involves a change in the molecular structure, leading to significant changes in its physical and chemical properties. The merocyanine form can revert to the original spiropyran form through thermal annealing or exposure to visible light .
Comparación Con Compuestos Similares
Similar Compounds
1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]: Another spiropyran compound with similar photochromic properties.
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: A derivative with a nitro group, similar to 6-Nitrospiro[chroman-2,2’-indole].
Uniqueness
6-Nitrospiro[chroman-2,2’-indole] is unique due to its specific structural configuration and the presence of the nitro group, which enhances its photochromic properties. This makes it particularly valuable in applications requiring precise control of photoisomerization and thermal reactions .
Propiedades
Fórmula molecular |
C16H12N2O3 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
6-nitrospiro[3,4-dihydrochromene-2,2'-indole] |
InChI |
InChI=1S/C16H12N2O3/c19-18(20)13-5-6-15-11(9-13)7-8-16(21-15)10-12-3-1-2-4-14(12)17-16/h1-6,9-10H,7-8H2 |
Clave InChI |
SAFQTCSWSPHMPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C=C3C=CC=CC3=N2)OC4=C1C=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)





![2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11842425.png)




